molecular formula C31H24Cl2N2O2 B12470774 N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide

N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide

Cat. No.: B12470774
M. Wt: 527.4 g/mol
InChI Key: RJUWYMBGGQBHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinoline core, followed by the introduction of chlorophenyl and chlorophenoxy groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)acetamide
  • 3-(4-chlorophenyl)propionic acid
  • Thiazole derivatives

Uniqueness

N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C31H24Cl2N2O2

Molecular Weight

527.4 g/mol

IUPAC Name

N-[4-(2-chlorophenoxy)phenyl]-2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxamide

InChI

InChI=1S/C31H24Cl2N2O2/c1-18-15-19(2)29-25(16-18)28(20(3)30(35-29)21-7-6-8-22(32)17-21)31(36)34-23-11-13-24(14-12-23)37-27-10-5-4-9-26(27)33/h4-17H,1-3H3,(H,34,36)

InChI Key

RJUWYMBGGQBHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC(=CC=C3)Cl)C)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.